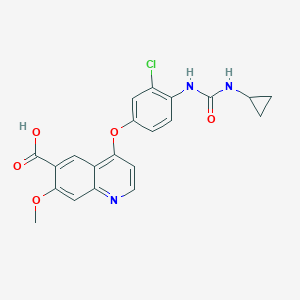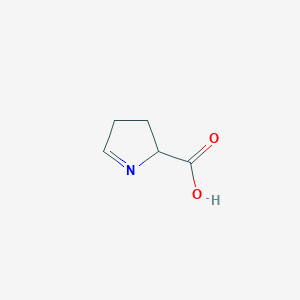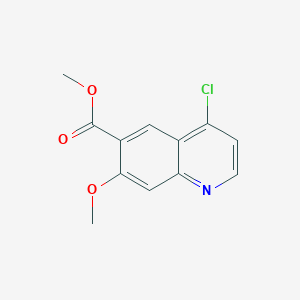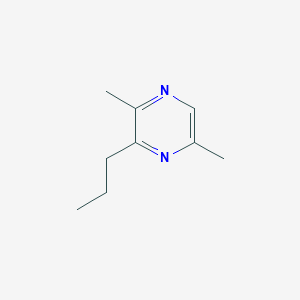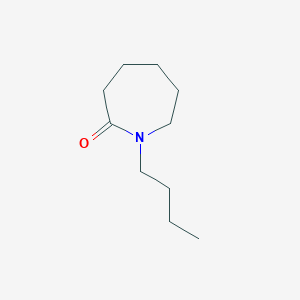
3,9-Dimethylxanthine
Vue d'ensemble
Description
3,9-Dimethylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. A number of stimulants are derived from xanthine, including caffeine and theobromine. 3,9-Dimethylxanthine itself is a methylated form of xanthine, which implies that it has two methyl groups attached to the nitrogen atoms at positions 3 and 9 of the xanthine molecule.
Synthesis Analysis
The synthesis of 3,9-dimethylxanthine and its derivatives has been explored through various chemical reactions. One approach involves the nucleophilic reactions of 1-methyl-6-chlorouracil with different aliphatic amines, followed by a series of reactions including nitrosation, reduction, formylation, and dehydrocyclization to yield 3,9-dialkylxanthines . Another method includes the reactivity of 8-bromo-3,9-dimethylxanthine with nucleophilic reagents such as aliphatic mercaptans and alcohols, and under more severe conditions, with aliphatic amines, which can lead to rearrangements in the methylxanthine structure .
Molecular Structure Analysis
The molecular structure of xanthine derivatives has been studied using various spectroscopic and computational methods. For instance, the molecular structure, vibrational spectra, and electronic properties of a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, were investigated using FT-IR, FT-Raman, and quantum chemical calculations, revealing insights into the conformational stability and intramolecular interactions such as hydrogen bonding .
Chemical Reactions Analysis
3,9-Dimethylxanthine undergoes various chemical reactions, including nucleophilic substitutions and rearrangements. For example, the reactivity of 8-bromo-3,9-dimethylxanthine with nucleophiles can lead to the formation of different products depending on the conditions, such as the rearrangement to 3,7-dimethylxanthines . Additionally, reactions with acetylenic compounds have been shown to produce heteropropellanes and other complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,9-dimethylxanthine can be influenced by the presence of methyl groups. Electrochemical studies have shown that the oxidation of 3,9-dimethylxanthine at a pyrolytic graphite electrode is pH-dependent and involves a charge transfer followed by a chemical reaction, suggesting that the methyl groups significantly alter the oxidation mechanism . This is further supported by studies on the electrochemical oxidation of 9-methylxanthine, which also indicate the impact of methyl substitution on the electrochemical behavior of xanthine derivatives .
Applications De Recherche Scientifique
Electrochemical Properties and Reactions
- Electrochemical oxidation of 3,9-dimethylxanthine has been explored at stationary pyrolytic graphite electrodes. This research showed that methyl groups at positions 3 and 9 significantly alter the oxidation mechanism of the compound, leading to various products. The study suggested a tentative electron transfer mechanism for this oxidation process (Goyal, Srivastava, & Bansal, 1994).
Synthesis and Reactivity
- The synthesis of 3,9-dialkyl and 8-aryl-3,9-dimethylxanthines has been achieved through various chemical reactions, including nucleophilic reactions and dehydrocyclization processes. This research has implications for developing new compounds with altered properties and potential applications (Youssif, El-kafrawy, Bayoumy, & El-Bahaie, 2002).
- Another study investigated the reactivity of 8-bromo-3,9-dimethylxanthine with various nucleophilic reagents, revealing insights into the chemical behavior and potential synthetic applications of this compound (Youssef & Pfleiderer, 1998).
Analytical and Detection Methods
- A method for detecting and determining 1,3-dimethylxanthine using zinc oxide nanoparticles modified electrodes has been proposed. This approach, utilizing cyclic voltammetry and square wave voltammetry techniques, offers a potential avenue for sensitive and specific analytical applications (Bandi et al., 2019).
- Luminescence of 1,3-dimethylxanthine in solution has been studied, with findings that energy absorbed by this compound can be transferred to trivalent europium, leading to enhanced luminescence. This insight could be useful for analytical applications in chemistry and biochemistry (Perry & Winefordner, 1990).
Applications in Biological Research
- The compound's influence on epileptic seizures has been studied, with findings that a variant, 8-cyclopentyl-1,3 dimethylxanthine, affects seizure duration and characteristics in a rat model. This research contributes to understanding the neurological impacts of related compounds (Dragunow & Robertson, 1987).
Orientations Futures
Methylxanthines, including 3,9-Dimethylxanthine, have potential therapeutic applications. For example, they have been suggested as potential therapeutic agents for glioblastoma . Additionally, the modulation of the dipole potential of model lipid membranes with phytochemicals, including xanthine derivatives, is a topic of ongoing research .
Propriétés
IUPAC Name |
3,9-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOWZFHIJSYJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166410 | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dimethylxanthine | |
CAS RN |
15837-08-8 | |
| Record name | 3,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




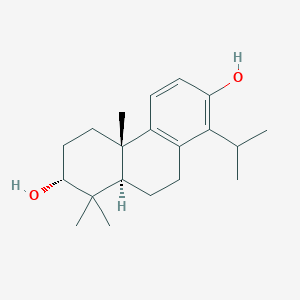
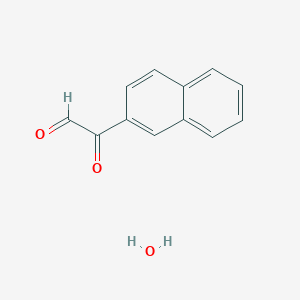
![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
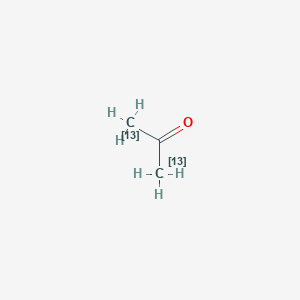
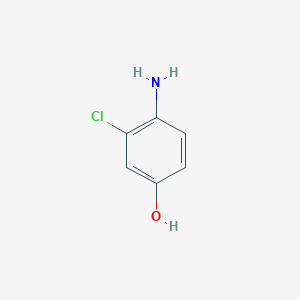
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
